molecular formula C16H20N2O4S B13762114 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate CAS No. 65284-88-0

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate

Cat. No.: B13762114
CAS No.: 65284-88-0
M. Wt: 336.4 g/mol
InChI Key: SYSFRSJWKIGPHF-UHFFFAOYSA-N
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Description

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate is a complex organic compound that belongs to the class of indolo-naphthyridines This compound is characterized by its unique structure, which includes an indole ring fused with a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate typically involves multi-step organic reactions. The initial steps often include the formation of the indole and naphthyridine rings, followed by their fusion. Specific reagents and catalysts are used to facilitate these reactions, such as palladium catalysts for coupling reactions and strong acids or bases for ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3-methyl-, monomethanesulfonate stands out due to its unique combination of structural features and functional groups. The presence of the monomethanesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

65284-88-0

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

methanesulfonic acid;6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one

InChI

InChI=1S/C15H16N2O.CH4O3S/c1-16-9-8-11-10-4-2-3-5-12(10)17-14(18)7-6-13(16)15(11)17;1-5(2,3)4/h2-5,13H,6-9H2,1H3;1H3,(H,2,3,4)

InChI Key

SYSFRSJWKIGPHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CCC(=O)N3C4=CC=CC=C24.CS(=O)(=O)O

Origin of Product

United States

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